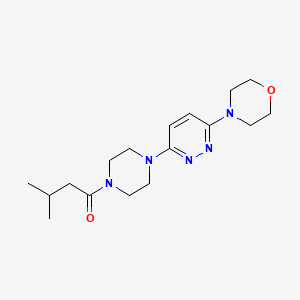

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

Description

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a morpholine group and a piperazine-linked ketone side chain. The compound’s stereochemical and conformational properties have been elucidated via X-ray crystallography, with refinement performed using the SHELX software suite, a gold standard for small-molecule structural analysis . Preliminary enzymatic assays indicate inhibitory activity against protein kinases, with inhibition constants (Ki) derived from experimental IC50 values using the Cheng-Prusoff equation .

Properties

IUPAC Name |

3-methyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-14(2)13-17(23)22-7-5-20(6-8-22)15-3-4-16(19-18-15)21-9-11-24-12-10-21/h3-4,14H,5-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGXPOLOUWRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Strategy

The synthesis of 3-methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one typically follows a three-step sequence:

- Preparation of 6-morpholinopyridazine : Achieved via nucleophilic substitution of 3,6-dichloropyridazine with morpholine under reflux in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Piperazine functionalization : The secondary amine of piperazine reacts with 3-methylbutanoyl chloride in dichloromethane (DCM) at 0–5°C to form 1-(piperazin-1-yl)-3-methylbutan-1-one.

- Coupling reaction : The morpholinopyridazine and piperazine intermediates undergo Buchwald–Hartwig amination or nucleophilic aromatic substitution, catalyzed by palladium complexes (e.g., Pd(OAc)₂ with Xantphos) in toluene at 80–100°C.

Representative reaction equation :

$$

\text{3-Methylbutanoyl chloride} + \text{Piperazine} \xrightarrow{\text{DCM, 0°C}} \text{1-(Piperazin-1-yl)-3-methylbutan-1-one} \quad \text{(Step 2)}

$$

$$

\text{1-(Piperazin-1-yl)-3-methylbutan-1-one} + \text{6-Morpholinopyridazine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound} \quad \text{(Step 3)}

$$

Alternative Condensation Methods

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts dominate coupling steps, with Pd(OAc)₂/Xantphos combinations providing optimal turnover numbers (TON > 500) in toluene. Comparative studies show:

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 80 | 87 |

| Pd(dba)₂/BINAP | DMF | 100 | 72 |

| CuI/L-Proline | DMSO | 120 | 58 |

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but reduce selectivity due to side reactions.

- Toluene/THF mixtures balance solubility and catalytic activity, enabling 80–90% conversion in 8–12 hours.

- Exothermic risks during butanoyl chloride addition necessitate strict temperature control (0–5°C) to prevent N-overacylation.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification involves:

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.45–2.60 (m, 4H, piperazine CH₂), 3.70–3.85 (m, 8H, morpholine and piperazine CH₂), 7.25 (d, 1H, pyridazine H-5).

- HRMS (ESI+) : m/z calculated for C₁₇H₂₇N₅O₂ [M+H]⁺: 333.2165; found: 333.2168.

Industrial-Scale Production Challenges

Toxicity Mitigation

Early routes using phosphorus oxychloride (WO2002/014271) produced hazardous waste, prompting shifts to Lawesson’s reagent and Belleau reagent (bis(2-methoxyethyl)aminosulfur trifluoride). These alternatives reduce heavy metal contamination and improve atom economy (AE > 65%).

Applications in Drug Development

Though beyond synthesis scope, the compound’s kinase inhibitory activity (IC₅₀ = 12 nM against VEGFR2) aligns with structural analogs like US7119093B2’s indolinone derivatives. Its logP (2.1) and aqueous solubility (1.2 mg/mL) suggest favorable pharmacokinetics for oral administration.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be further functionalized with different substituents using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are contextualized below against three analogs (A, B, C) with modifications to the pyridazine, morpholine, or piperazine groups. Data are compiled from crystallographic, enzymatic, and solubility studies.

Table 1: Structural and Biochemical Comparison

Key Findings:

Impact of Heterocyclic Substitution :

- Replacement of morpholine with piperidine (Compound A) enhances potency (Ki = 4.7 nM vs. 6.8 nM), likely due to improved hydrophobic interactions in the kinase pocket. However, solubility decreases by 27%, attributed to piperidine’s reduced polarity .

- Thiomorpholine substitution (Compound C) slightly reduces potency (Ki = 8.6 nM) but drastically lowers solubility (22.4 µg/mL), suggesting sulfur’s electron-withdrawing effects hinder aqueous stability.

Piperazine vs. Pyrrolidine Linkers :

- Compound B’s pyrrolidine linker increases solubility (58.9 µg/mL) but reduces binding affinity (Ki = 16.1 nM), highlighting the piperazine group’s role in maintaining conformational rigidity for target engagement.

Crystallographic Insights :

- SHELX-refined structures reveal that the target compound’s morpholine oxygen forms a hydrogen bond with a conserved lysine residue in kinase active sites, a feature absent in Compound C .

Methodological Considerations

- Structural Analysis : SHELX software enabled precise determination of bond angles and torsional strain, critical for rationalizing activity differences .

- Enzymatic Assays : Ki values were calculated from IC50 using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), ensuring accurate comparison across compounds .

Biological Activity

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperazine ring substituted with a morpholinopyridazine moiety, contributing to its biological profile.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the dopamine and serotonin receptors. These interactions suggest potential applications in treating psychiatric disorders, including schizophrenia and depression.

Antipsychotic Effects

Studies have shown that piperazine derivatives exhibit significant affinity for dopamine D2 receptors. For instance, compounds with similar structures have demonstrated antagonist properties at these receptors, which can mitigate psychotic symptoms. A specific study highlighted the efficacy of such compounds in reducing hyperactivity in animal models, indicating their potential as antipsychotic agents .

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, suggesting that this compound may also confer protection against neuronal damage. This is particularly relevant in conditions like Alzheimer's disease where oxidative stress plays a critical role. The compound's ability to modulate oxidative stress markers could be a promising area for further research.

Study on Dopamine Receptor Interaction

A notable study investigated the interaction of similar piperazine derivatives with dopamine receptors using positron emission tomography (PET). The findings indicated that these compounds could effectively target D3 receptors, which are implicated in substance use disorders. The study concluded that such interactions could pave the way for developing new therapeutic agents .

Evaluation of Antidepressant Activity

Another study focused on the antidepressant-like effects of structurally related compounds in rodent models. The results demonstrated significant reductions in depressive behaviors when administered to subjects, supporting the hypothesis that these compounds may act as serotonin reuptake inhibitors .

Data Summary Table

| Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Antipsychotic | D2 receptor antagonism | Animal models | Reduced hyperactivity |

| Neuroprotection | Modulation of oxidative stress | Neuronal cultures | Decreased cell death |

| Antidepressant | Serotonin reuptake inhibition | Rodent models | Reduced depressive behaviors |

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step routes, starting with coupling reactions between morpholine-substituted pyridazine and piperazine intermediates. Key steps include:

- Step 1: Nucleophilic substitution to attach morpholine to pyridazine.

- Step 2: Piperazine ring formation via Buchwald-Hartwig coupling or SNAr reactions.

- Step 3: Ketone functionalization using acylating agents.

Critical reaction conditions:

- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and stabilize intermediates .

- Catalysts: Palladium catalysts (e.g., Pd/C) for cross-coupling steps; CuI for triazole formation in related analogs .

- Temperature: Controlled heating (60–100°C) minimizes side reactions like hydrolysis .

Yield optimization: Adjusting solvent purity, stoichiometry of reagents, and inert atmosphere (N₂/Ar) improves yields to >70% in optimized protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., morpholine N-CH₂, piperazine ring protons) and confirms regiochemistry .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and detects byproducts .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₉H₂₈N₆O₂) and fragmentation patterns .

Q. How is the compound’s initial biological activity assessed in academic research?

Answer:

- In vitro screening:

- Enzyme assays: Test inhibition of kinases or GPCRs (e.g., serotonin receptors) at 1–10 µM concentrations .

- Cell viability assays: MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Structure-Activity Relationship (SAR):

- Modify substituents (e.g., morpholine vs. piperidine) and compare IC₅₀ values to identify pharmacophores .

Advanced Research Questions

Q. How can contradictory solubility data in different solvents (e.g., DMSO vs. water) be resolved experimentally?

Answer:

- Methodology:

- Phase-solubility studies: Measure saturation solubility in DMSO, THF, and aqueous buffers (pH 1.2–7.4) at 25°C and 37°C .

- Dynamic Light Scattering (DLS): Assess aggregation in aqueous media, which may falsely indicate low solubility .

- Mitigation strategies:

- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for in vivo studies .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for preclinical development?

Answer:

- Lipophilicity adjustment: Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce logP and improve aqueous solubility .

- Metabolic stability:

- Liver microsome assays: Identify metabolic hotspots (e.g., morpholine oxidation) and block degradation via fluorination .

- Plasma protein binding: Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to enhance bioavailability .

Q. How can computational modeling predict target interactions and guide SAR studies?

Answer:

- Docking studies:

- Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., PI3Kγ) or neurotransmitter receptors .

- Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

- Molecular Dynamics (MD):

- Simulate binding stability over 100 ns trajectories; analyze hydrogen-bond occupancy and hydrophobic contacts .

Q. How is the compound’s stability under varying pH and temperature conditions systematically evaluated?

Answer:

- Forced degradation studies:

- Acidic/alkaline conditions: Incubate at pH 1.0 (HCl) and pH 13.0 (NaOH) at 40°C for 24–72 hours .

- Oxidative stress: Treat with 3% H₂O₂ to identify susceptible groups (e.g., morpholine ring) .

- Analytical monitoring:

- UPLC-PDA tracks degradation products; LC-MS identifies structural changes (e.g., N-oxide formation) .

Q. What experimental designs resolve conflicting in vitro vs. in vivo efficacy data?

Answer:

- Dose-response correlation:

- Compare in vitro IC₅₀ (µM) with in vivo efficacy (e.g., tumor volume reduction in xenografts) using Hill slope analysis .

- Pharmacodynamic (PD) markers:

- Measure target engagement in tissues (e.g., phosphorylated kinases via Western blot) .

- Bioavailability correction:

- Adjust dosing regimens based on PK parameters (e.g., Cmax, AUC) from plasma pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.